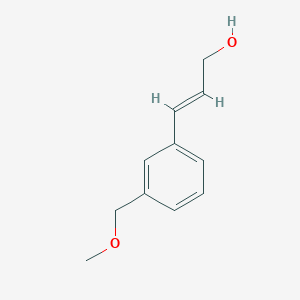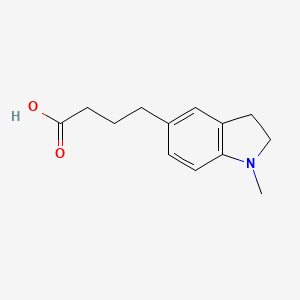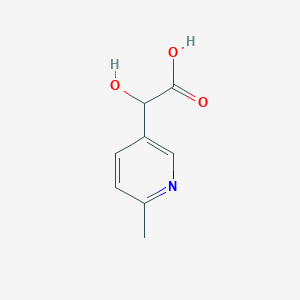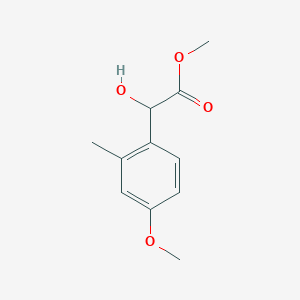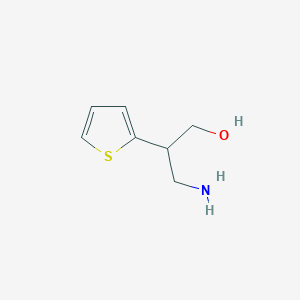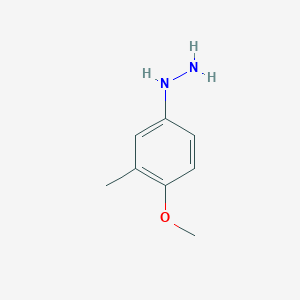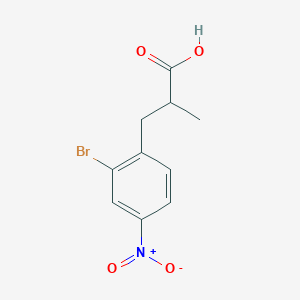
3-(2-Bromo-4-nitrophenyl)-2-methylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Bromo-4-nitrophenyl)-2-methylpropanoic acid is an organic compound characterized by the presence of a bromine atom and a nitro group attached to a phenyl ring, along with a methylpropanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromo-4-nitrophenyl)-2-methylpropanoic acid typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents like acetic acid and catalysts such as iron or aluminum chloride to facilitate the bromination process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and nitration processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques like recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-(2-Bromo-4-nitrophenyl)-2-methylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 3-(2-Bromo-4-aminophenyl)-2-methylpropanoic acid.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydroxide (NaOH) or sodium methoxide (NaOCH3) in polar solvents.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as 3-(2-Bromo-4-aminophenyl)-2-methylpropanoic acid and 3-(2-Hydroxy-4-nitrophenyl)-2-methylpropanoic acid .
Scientific Research Applications
3-(2-Bromo-4-nitrophenyl)-2-methylpropanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 3-(2-Bromo-4-nitrophenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The bromine and nitro groups play a crucial role in its reactivity and biological activity. For instance, the nitro group can undergo reduction to form an amino group, which can then interact with various enzymes and receptors in biological systems .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-nitrophenol: Similar in structure but lacks the methylpropanoic acid moiety.
4-Bromo-2-nitrophenol: Another structural isomer with different positioning of the bromine and nitro groups.
2-Chloro-4-nitrophenol: Contains a chlorine atom instead of bromine, leading to different chemical properties.
Uniqueness
3-(2-Bromo-4-nitrophenyl)-2-methylpropanoic acid is unique due to the combination of its bromine, nitro, and methylpropanoic acid groups. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C10H10BrNO4 |
|---|---|
Molecular Weight |
288.09 g/mol |
IUPAC Name |
3-(2-bromo-4-nitrophenyl)-2-methylpropanoic acid |
InChI |
InChI=1S/C10H10BrNO4/c1-6(10(13)14)4-7-2-3-8(12(15)16)5-9(7)11/h2-3,5-6H,4H2,1H3,(H,13,14) |
InChI Key |
XJYOCULEFKHFCX-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=C(C=C(C=C1)[N+](=O)[O-])Br)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-{1-[3-(Difluoromethoxy)phenyl]cyclopropyl}methanaminehydrochloride](/img/structure/B15321161.png)

![N-[(2S)-3-chloro-2-hydroxypropyl]benzamide](/img/structure/B15321174.png)
![2-bromo-4-[(E)-2-nitroethenyl]phenol](/img/structure/B15321177.png)
![N-(3-{1-amino-2-[(tert-butoxy)carbonylamino]ethyl}phenyl)acetamide](/img/structure/B15321182.png)
